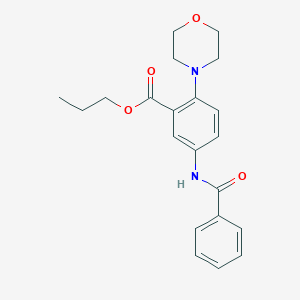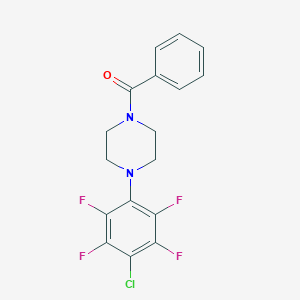![molecular formula C23H20ClN3O3 B250996 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as CMPD-101, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide exerts its effects by inhibiting specific signaling pathways involved in disease progression. In cancer cells, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can inhibit the activity of the transcription factor NF-kB, which is involved in the production of pro-inflammatory cytokines. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to activate the protein kinase AMPK, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to have various biochemical and physiological effects, depending on the specific disease model and cell type. In cancer cells, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to increase glucose uptake and fatty acid oxidation, leading to improved energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has several advantages for laboratory experiments, including its synthetic accessibility, specificity for specific signaling pathways, and potential therapeutic applications in various diseases. However, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide also has some limitations, including its potential toxicity, lack of selectivity for specific cell types, and potential off-target effects.
Orientations Futures
Several future directions for 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide research include further studies on its potential therapeutic applications in various diseases, optimization of its chemical structure for improved potency and selectivity, and development of more specific and potent inhibitors of the targeted signaling pathways. Additionally, future studies could focus on the potential use of 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide in combination with other therapeutic agents for improved treatment outcomes.
Méthodes De Synthèse
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 4-chlorophenol with 2-methyl-3-(2-nitrophenyl)oxazole, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride to obtain 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C23H20ClN3O3 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-17(21-27-20-19(29-21)8-5-13-25-20)6-4-7-18(14)26-22(28)23(2,3)30-16-11-9-15(24)10-12-16/h4-13H,1-3H3,(H,26,28) |
Clé InChI |
ILPLXMBBEYCTDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)


![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)